molecular formula C9H9NO B14252898 (4-Hydroxy-2-methylphenyl)acetonitrile CAS No. 317319-45-2

(4-Hydroxy-2-methylphenyl)acetonitrile

Cat. No.: B14252898
CAS No.: 317319-45-2
M. Wt: 147.17 g/mol
InChI Key: WTDOOXGOVBKHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Hydroxy-2-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction typically requires a dehydrating agent such as phosphorus pentachloride or thionyl chloride .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts and specific reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-2-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in interactions with enzymes and receptors, modulating their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)acetonitrile
  • (4-Methoxyphenyl)acetonitrile
  • (4-Chlorophenyl)acetonitrile
  • (4-Fluorophenyl)acetonitrile

Uniqueness

(4-Hydroxy-2-methylphenyl)acetonitrile is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity due to the combined effects of the hydroxy and methyl groups .

Properties

CAS No.

317319-45-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4H2,1H3

InChI Key

WTDOOXGOVBKHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.